![molecular formula C21H34NNa2O4P B1193531 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B1193531.png)
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Übersicht
Beschreibung
S 32826 ist ein potenter Inhibitor von Autotaxin, einem Enzym, das an der Produktion von Lysophosphatidsäure (LPA) beteiligt ist. Diese Verbindung hat signifikante inhibitorische Wirkungen auf verschiedene Isoformen von Autotaxin gezeigt, darunter Alpha, Beta und Gamma . Die Hemmung von Autotaxin durch S 32826 führt zu einer Verringerung der Freisetzung von Lysophosphatidsäure aus Adipozyten .
Herstellungsmethoden
Die Synthese von S 32826 umfasst die Herstellung von [4-(Tetradecanoylamino)benzyl]phosphonsäure. Der Syntheseweg beinhaltet typischerweise folgende Schritte:
Bildung der Amidbindung: Dies beinhaltet die Reaktion von Tetradecansäure mit 4-Aminobenzylphosphonsäure unter geeigneten Bedingungen, um die Amidbindung zu bilden.
Wirkmechanismus
Target of Action
The primary target of S32826 (sodium salt) is Autotaxin (ATX) . Autotaxin is a newly discovered enzyme known as lyso-phospholipase D (lysoPLD) . This enzyme plays a crucial role in the formation of bioactive lyso-phosphatidic acid (LPA) .
Mode of Action
S32826 (sodium salt) acts as a potent inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its activity and thereby reducing the production of LPA .
Biochemical Pathways
The inhibition of Autotaxin by S32826 (sodium salt) affects the LPA signaling pathway . LPA is a bioactive lipid mediator that plays a role in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . By inhibiting the production of LPA, S32826 (sodium salt) can influence these processes .
Result of Action
The inhibition of Autotaxin by S32826 (sodium salt) and the subsequent reduction in LPA production can have several effects at the molecular and cellular level. Autotaxin and LPA have been associated with early cancer progression, motility of cancer cells, and metastasis . Therefore, the action of S32826 (sodium salt) could potentially influence these processes .
Vorbereitungsmethoden
The synthesis of S 32826 involves the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of tetradecanoic acid with 4-aminobenzylphosphonic acid under appropriate conditions to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
S 32826 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: S 32826 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide is characterized by its ability to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various physiological processes including cell proliferation, migration, and survival. The compound exhibits an IC50 value of 8.8 nM against autotaxin, indicating its potent inhibitory effects across different isoforms of the enzyme .
Biochemical Research
- Autotaxin Inhibition : S32826 has been shown to significantly inhibit the release of LPA from adipocytes in vitro with an IC50 of 90 nM. This inhibition is crucial for studies related to obesity and metabolic disorders .
- Enzyme Mechanism Studies : The compound serves as a biochemical probe to investigate the mechanisms of autotaxin and its role in various diseases.
Pharmacological Applications
- In Vivo Studies : Topical administration of S32826 has demonstrated a dose-dependent reduction in intraocular pressure (IOP) in rabbit models, suggesting potential applications in treating glaucoma .
- Therapeutic Potential : The compound's ability to modulate LPA levels positions it as a candidate for therapeutic interventions in conditions such as cancer, fibrosis, and inflammatory diseases.
Autotaxin Inhibition in Adipocytes
A study evaluated the effects of S32826 on 3T3-F442A adipocytes. The results indicated that treatment with S32826 led to an 80% inhibition of LPA release at a concentration of 500 nM over ten days. Additionally, it inhibited the dexamethasone-induced increases in autotaxin mRNA expression and lysoPLD activity in conditioned media .
Glaucoma Treatment Efficacy
In an experimental model involving rabbits, S32826 was administered topically at concentrations ranging from 2 mM to 10 mM over periods from two hours to five days. The results showed a significant decrease in IOP, highlighting its potential as a therapeutic agent for glaucoma management .
Comparative Data Table
Vergleich Mit ähnlichen Verbindungen
S 32826 ist einzigartig in seiner hohen Potenz und Spezifität als Autotaxin-Inhibitor. Ähnliche Verbindungen umfassen:
HA 130: Ein weiterer potenter Autotaxin-Inhibitor mit einer anderen chemischen Struktur.
PF 8380: Ein selektiver Autotaxin-Inhibitor mit Anwendungen in der Forschung und potenziellen therapeutischen Anwendungen.
ONO 8430506: Ein Autotaxin-Inhibitor mit einem anderen Wirkmechanismus als S 32826.
Die Einzigartigkeit von S 32826 liegt in seiner nanomolaren Hemmkonzentration und seiner Fähigkeit, mehrere Isoformen von Autotaxin zu hemmen .
Biologische Aktivität
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula: C22H34N2O5P
- Molecular Weight: 442.5 g/mol
- IUPAC Name: Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell survival and apoptosis. The compound has been shown to:
- Inhibit Apoptosis: By modulating apoptotic pathways, it enhances cell viability under stress conditions.
- Regulate Oxidative Stress: The compound may activate antioxidant responses, thereby protecting cells from oxidative damage.
- Impact on Ion Channels: It has been suggested that the compound interacts with ion channels, influencing calcium homeostasis which is crucial for various cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from oxidative stress and neurodegenerative processes.
- Cardioprotective Properties : The compound has shown promise in reducing myocardial ischemia/reperfusion injury, enhancing cardiomyocyte viability during oxygen-glucose deprivation.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Neuroprotection
A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound significantly reduced neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.
Cardioprotection
In a rat model of myocardial ischemia/reperfusion injury, this compound administration resulted in:
- A 50% reduction in myocardial infarction size.
- Decreased levels of cardiac troponin I, indicating reduced cardiac damage.
- Improved cardiac function as measured by echocardiography.
These findings were reported in Cardiovascular Research and underscore the compound's potential as a cardioprotective agent.
Anticancer Research
A recent study investigated the effects of this compound on various cancer cell lines. Results showed:
- Inhibition of cell proliferation by up to 70% in certain cancer types.
- Induction of apoptosis confirmed by increased caspase activity.
- Alterations in cell cycle progression, leading to G0/G1 phase arrest.
These findings were published in Cancer Letters, indicating the compound's potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Neuroprotective, Cardioprotective, Anticancer | Apoptosis inhibition, Oxidative stress regulation |
Compound A (e.g., Panaxatriol derivative) | Cardioprotective | Enhances cardiomyocyte viability |
Compound B (e.g., Herpotrichone A) | Neuroprotective | Inhibits ferroptosis |
Eigenschaften
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NNa2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.